molecular formula C17H16ClNO.C4H4O4 B1663586 Saphris CAS No. 85650-56-2

Saphris

カタログ番号 B1663586
CAS番号: 85650-56-2
分子量: 401.8 g/mol
InChIキー: GMDCDXMAFMEDAG-CHHFXETESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Saphris” is the brand name for the generic drug “asenapine”, which is an atypical antipsychotic medication . It is used to treat schizophrenia in adults, and bipolar I disorder in adults and children who are at least 10 years old . It works by changing the actions of chemicals in the brain .


Synthesis Analysis

The route of synthesis of asenapine maleate supports the chemical structure assigned . Confirmation of the chemical structure was provided by elemental analysis and spectroscopic analysis .


Molecular Structure Analysis

The molecular formula of asenapine maleate, the active ingredient in Saphris, is C17H16ClNO•C4H4O4 . Its molecular weight is 401.84 (free base: 285.8) .


Physical And Chemical Properties Analysis

Asenapine maleate is a white to off-white powder . The tablets are usually taken sublingually (under the tongue), and they dissolve in saliva within seconds .

科学的研究の応用

Treatment of Schizophrenia

  • Application : Saphris is used to treat schizophrenia in adults . It helps manage symptoms like hallucinations and delusions by restoring balance to certain neurotransmitters in the brain .
  • Method of Application : Saphris is usually taken 2 times per day . The tablet is kept under the tongue until it dissolves and no food or drink is consumed for 10 minutes after the tablet has dissolved .
  • Results : The medication has shown efficacy in managing symptoms of schizophrenia, reducing hallucinations, and other issues linked to the disorder .

Treatment of Bipolar Disorder

  • Application : Saphris is used to treat bipolar I disorder in adults and children who are at least 10 years old . It is used for the acute treatment of manic or mixed episodes associated with bipolar I disorder .
  • Method of Application : Similar to its use in schizophrenia, Saphris is taken sublingually twice daily .
  • Results : Saphris has demonstrated efficacy in managing symptoms of bipolar disorder, including mood swings .

Acute Mania Management

  • Application : Saphris is used for the acute treatment of manic or mixed episodes associated with bipolar I disorder .
  • Method of Application : The recommended starting and treatment dose of Saphris for acute mania management is 5 mg to 10 mg twice daily .
  • Results : Saphris has shown effectiveness in managing symptoms of acute mania, providing relief for those dealing with these conditions .

Medium to Long-term Management of Bipolar Disorder

  • Application : Saphris is used for the medium to long-term management of bipolar disorder .
  • Method of Application : The patient should continue on the Saphris dose that was administered during stabilization (5–10mg twice daily) .
  • Results : Saphris has been approved for use as maintenance monotherapy treatment in adults with bipolar I disorder .

Treatment of Children with Bipolar Disorder

  • Application : Saphris is used to treat children with bipolar disorder .
  • Method of Application : The dosage and administration are determined by the healthcare provider based on the child’s condition and response to the medication .
  • Results : Saphris has shown effectiveness in managing symptoms of bipolar disorder in children .

Off-label Use in Other Mental Health Conditions

  • Application : While not typically recommended or FDA-approved for anxiety disorders, in some cases, healthcare providers may prescribe Saphris off-label for conditions not specifically approved by the FDA .
  • Method of Application : The method of application would depend on the specific condition being treated and the healthcare provider’s discretion .
  • Results : The results of off-label use can vary widely and would depend on the individual patient’s response to the medication .

Treatment of Agitation in Schizophrenia and Bipolar Disorder

  • Application : Saphris can be used off-label to manage agitation in patients with schizophrenia and bipolar disorder .
  • Method of Application : The dosage and administration are determined by the healthcare provider based on the patient’s condition and response to the medication .
  • Results : Patients have reported a decrease in agitation and an improvement in overall symptoms .

Treatment of Tourette’s Syndrome

  • Application : Saphris has been used off-label for the treatment of Tourette’s syndrome .
  • Method of Application : The dosage and administration are determined by the healthcare provider based on the patient’s condition and response to the medication .
  • Results : Some patients with Tourette’s syndrome have reported a decrease in the frequency and severity of tics .

Treatment of Post-traumatic Stress Disorder (PTSD)

  • Application : Saphris can be used off-label for the treatment of PTSD .
  • Method of Application : The dosage and administration are determined by the healthcare provider based on the patient’s condition and response to the medication .
  • Results : Some patients with PTSD have reported a decrease in symptoms such as flashbacks and nightmares .

Treatment of Major Depressive Disorder (Off-label)

  • Application : Saphris can be used off-label for the treatment of Major Depressive Disorder .
  • Method of Application : The dosage and administration are determined by the healthcare provider based on the patient’s condition and response to the medication .
  • Results : Some patients with Major Depressive Disorder have reported a decrease in symptoms such as persistent sadness, loss of interest in activities, and difficulty concentrating .

Treatment of Obsessive-Compulsive Disorder (Off-label)

  • Application : Saphris can be used off-label for the treatment of Obsessive-Compulsive Disorder .
  • Method of Application : The dosage and administration are determined by the healthcare provider based on the patient’s condition and response to the medication .
  • Results : Some patients with Obsessive-Compulsive Disorder have reported a decrease in symptoms such as recurrent, unwanted thoughts (obsessions) and/or repetitive behaviors (compulsions) .

Treatment of Post-traumatic Stress Disorder (Off-label)

  • Application : Saphris can be used off-label for the treatment of Post-traumatic Stress Disorder .
  • Method of Application : The dosage and administration are determined by the healthcare provider based on the patient’s condition and response to the medication .
  • Results : Some patients with Post-traumatic Stress Disorder have reported a decrease in symptoms such as flashbacks, nightmares, severe anxiety, and uncontrollable thoughts about the event .

Safety And Hazards

Saphris should not be used if you are allergic to asenapine, or if you have severe liver disease . It may cause serious neurologic problems . It is not approved for use in older adults with dementia-related psychosis . It may increase the risk of death in older adults with dementia-related psychosis . It may not be safe to breastfeed while using this medicine .

特性

IUPAC Name

(Z)-but-2-enedioic acid;(2S,6S)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO.C4H4O4/c1-19-9-14-12-4-2-3-5-16(12)20-17-7-6-11(18)8-13(17)15(14)10-19;5-3(6)1-2-4(7)8/h2-8,14-15H,9-10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-,15-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMDCDXMAFMEDAG-CHHFXETESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@H]2[C@H](C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301017360
Record name trans-5-Chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz(2,3:6,7)oxepino(4,5-c)pyrrole maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Asenapine maleate

CAS RN

85650-56-2
Record name Asenapine maleate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85650-56-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Asenapine maleate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085650562
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-5-Chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz(2,3:6,7)oxepino(4,5-c)pyrrole maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-5-chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole maleate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.080.031
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ASENAPINE MALEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CU9463U2E2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Saphris
Reactant of Route 2
Saphris
Reactant of Route 3
Saphris
Reactant of Route 4
Reactant of Route 4
Saphris
Reactant of Route 5
Saphris
Reactant of Route 6
Saphris

Citations

For This Compound
1,160
Citations
C Miller, O Pleitez, D Anderson… - Journal of analytical …, 2013 - academic.oup.com
Asenapine (Saphris ® ) is an atypical antipsychotic approved in the USA in 2009 for the treatment of schizophrenia and bipolar disorder. The Los Angeles County Department of …
Number of citations: 19 academic.oup.com
SD Face, M Challenge - search.proquest.com
… use of the antipsychotic medication Saphris® (asenapine … Saphris drug label have been revised to include information about this risk and to inform health care professionals that Saphris …
Number of citations: 0 search.proquest.com
CR Hopkins - ACS chemical neuroscience, 2010 - ACS Publications
… The efficacy of Saphris was demonstrated in two of three shortterm, placebo-controlled and active-drug controlled clinical trials, where the drug was shown to have superior …
Number of citations: 2 pubs.acs.org
G Niraj, MAP Kumar, EV Kumar… - Int J Cur Res Rev| Vol, 2021 - researchgate.net
… The goal of the research work was to evaluate the patient compliance of the SAPHRIS® (Asenapine) sublingual tablets by using a human perception study. The current study also …
Number of citations: 0 www.researchgate.net
P Sharma, X Li, B Jasti - 2023 - scholarlycommons.pacific.edu
Purpose The first objective of this study is to compare the extent of sublingual absorption to total bioavailability of the drug products. Our second objective is to correlate calculated …
Number of citations: 0 scholarlycommons.pacific.edu
Food and Drug Administration - Silver Spring, MD: Food and Drug Administration, 2011
Number of citations: 8
US Food and Drug Administration - Silver Springs, MD: July, 2009
Number of citations: 5
Schering-Plough Research Institute
Number of citations: 5
US Food and Drug Administration - 2015
Number of citations: 2
US Food and Drug Administration - 2016
Number of citations: 3

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。